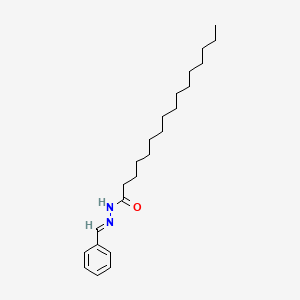
N'-Benzylidenehexadecanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzylidenehexadecanohydrazide: is an organic compound with the molecular formula C23H38N2O It is a hydrazone derivative, characterized by the presence of a benzylidene group attached to a hexadecanohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidenehexadecanohydrazide typically involves the condensation reaction between hexadecanohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Hexadecanohydrazide+Benzaldehyde→N’-Benzylidenehexadecanohydrazide+Water
The reaction conditions often include:
Temperature: Reflux (approximately 78-80°C for ethanol)
Catalyst: Acidic catalysts like acetic acid can be used to enhance the reaction rate.
Time: The reaction typically proceeds for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-Benzylidenehexadecanohydrazide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidenehexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products Formed
Oxidation: Oxidized derivatives such as benzylidenehexadecanoic acid.
Reduction: Reduced products like benzylhexadecanohydrazine.
Substitution: Substituted benzylidene derivatives depending on the electrophile used.
Scientific Research Applications
N’-Benzylidenehexadecanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-Benzylidenehexadecanohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The benzylidene group can interact with proteins and enzymes, potentially inhibiting their activity. The hydrazone moiety can also form reactive intermediates that can modify biomolecules.
Comparison with Similar Compounds
N’-Benzylidenehexadecanohydrazide can be compared with other hydrazone derivatives, such as:
N’-Benzylideneoctadecanohydrazide: Similar structure but with an octadecane backbone.
N’-Benzylidenehexanohydrazide: Shorter alkyl chain compared to hexadecanohydrazide.
N’-Benzylidene-2-hydroxybenzohydrazide: Contains a hydroxyl group, adding different chemical properties.
The uniqueness of N’-Benzylidenehexadecanohydrazide lies in its specific alkyl chain length and the presence of the benzylidene group, which confer distinct physical and chemical properties.
Properties
CAS No. |
767332-67-2 |
|---|---|
Molecular Formula |
C23H38N2O |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]hexadecanamide |
InChI |
InChI=1S/C23H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(26)25-24-21-22-18-15-14-16-19-22/h14-16,18-19,21H,2-13,17,20H2,1H3,(H,25,26)/b24-21+ |
InChI Key |
GYKSRJSKTNFONI-DARPEHSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)
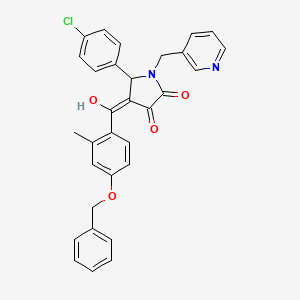
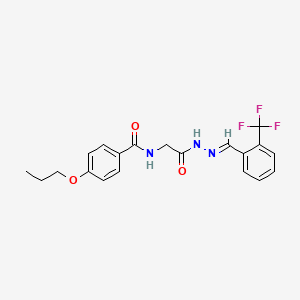
![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)
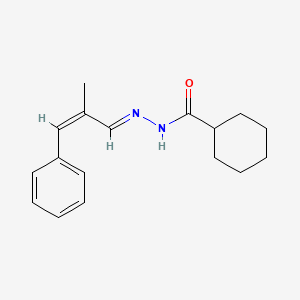
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)

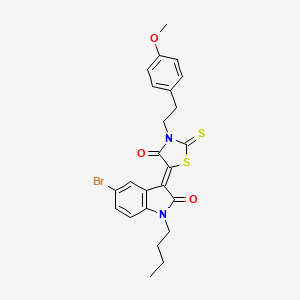
![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)
